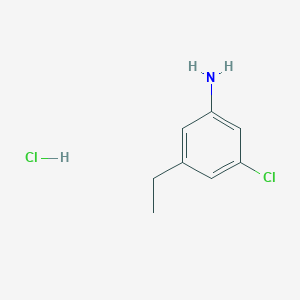
3-Chloro-5-ethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and an ethyl group at the fifth position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethylaniline hydrochloride typically involves the chlorination of 5-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
3-Chloro-5-ethylaniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-ethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
- 3-Chloroaniline
- 5-Ethylaniline
- 3-Bromo-5-ethylaniline
Comparison: 3-Chloro-5-ethylaniline hydrochloride is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical reactivity and physical properties. Compared to 3-chloroaniline, it has enhanced hydrophobicity due to the ethyl group. Compared to 5-ethylaniline, the chlorine atom increases its electrophilicity, making it more reactive in substitution reactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H11Cl2N |
|---|---|
Poids moléculaire |
192.08 g/mol |
Nom IUPAC |
3-chloro-5-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |
Clé InChI |
TVOULFHKSCGVHN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
amine hydrochloride](/img/structure/B15305242.png)
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)
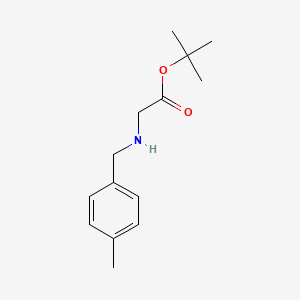

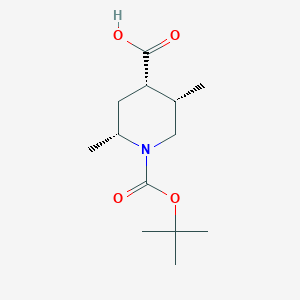
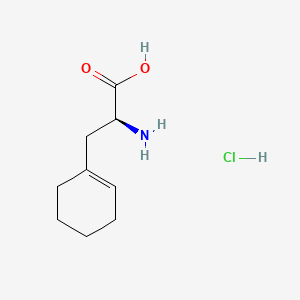
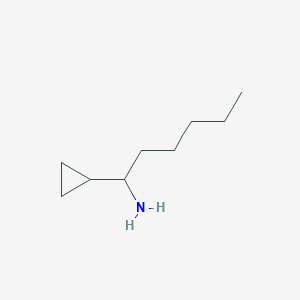
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
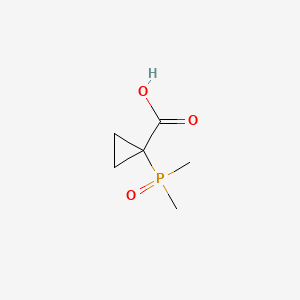

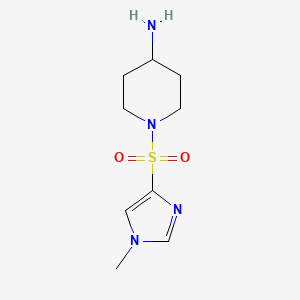
![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
